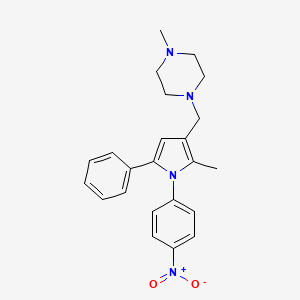
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a pyrrole ring substituted with a nitrophenyl and phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the pyrrole and piperazine rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of nitro-oxides and phenyl oxides.
Reduction: Formation of amines and reduced phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(2-nitrophenyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups
Propriétés
Numéro CAS |
146204-51-5 |
|---|---|
Formule moléculaire |
C23H26N4O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
1-methyl-4-[[2-methyl-1-(4-nitrophenyl)-5-phenylpyrrol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C23H26N4O2/c1-18-20(17-25-14-12-24(2)13-15-25)16-23(19-6-4-3-5-7-19)26(18)21-8-10-22(11-9-21)27(28)29/h3-11,16H,12-15,17H2,1-2H3 |
Clé InChI |
MYYIMNSMXRYGFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)CN4CCN(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















